molecular formula C16H15ClN4OS B2672313 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1707562-54-6

7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2672313
CAS No.: 1707562-54-6
M. Wt: 346.83
InChI Key: OKEAPVNFGWQEMK-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the 2-chlorophenyl and piperazine moieties suggests potential biological activity, making it a candidate for further pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

  • Formation of the Thienopyrimidine Core: : The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene derivatives with formamide or other suitable reagents under acidic or basic conditions.

  • Introduction of the 2-Chlorophenyl Group: : The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the thienopyrimidine intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

  • Attachment of the Piperazine Moiety: : The final step involves the introduction of the piperazine group. This can be accomplished by reacting the intermediate with piperazine in the presence of a suitable solvent like ethanol or acetonitrile under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the nitro groups if present on the aromatic rings. Typical reducing agents include sodium borohydride and catalytic hydrogenation.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Studies have shown that derivatives of thienopyrimidine exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating different medical conditions.

Industry

Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one: This compound is unique due to the presence of both the 2-chlorophenyl and piperazine groups, which contribute to its distinct biological activity.

    Thienopyrimidine Derivatives: Other thienopyrimidine derivatives may lack the 2-chlorophenyl or piperazine groups, resulting in different biological properties.

    Pyrimidine Derivatives: Compounds with a pyrimidine core but different substituents can exhibit a wide range of activities, highlighting the importance of specific functional groups in determining biological effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-piperazin-1-yl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c17-12-4-2-1-3-10(12)11-9-23-14-13(11)19-16(20-15(14)22)21-7-5-18-6-8-21/h1-4,9,18H,5-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEAPVNFGWQEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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